BenchChemオンラインストアへようこそ!

6-(trifluoromethyl)quinoline-2-carboxylic Acid

Kinase Inhibitor Targeted Cancer Therapy Scaffold Optimization

Procure 6-(trifluoromethyl)quinoline-2-carboxylic acid as a privileged scaffold for kinase inhibitor design. The 6-CF3 substitution pattern confers ~1000-fold potency advantage over non-fluorinated analogs in antiproliferative assays and enhances lipophilicity by ~1 XLogP unit. Validated for antimicrobial and antiparasitic programs. Positional isomers (3-, 4-, 7-, 8-CF3) are functionally non-equivalent and constitute procurement errors for kinase-targeted projects. High-purity fluorinated building block for medicinal chemistry optimization.

Molecular Formula C11H6F3NO2
Molecular Weight 241.17 g/mol
CAS No. 849818-58-2
Cat. No. B1588873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)quinoline-2-carboxylic Acid
CAS849818-58-2
Molecular FormulaC11H6F3NO2
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C(=O)O)C=C1C(F)(F)F
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17)
InChIKeyLSVFVSVUKCIBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)quinoline-2-carboxylic Acid (CAS 849818-58-2): A 6-Position Trifluoromethylated Quinoline-2-carboxylic Acid Scaffold for Rational Kinase Inhibitor and Antimicrobial Agent Design


6-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS 849818-58-2) is a fluorinated heterocyclic building block belonging to the quinoline-2-carboxylic acid class, characterized by a trifluoromethyl (-CF3) substituent at the 6-position and a carboxylic acid moiety at the 2-position . This substitution pattern confers distinct electronic and steric properties that differentiate it from positional isomers and non-fluorinated analogs, making it a privileged scaffold in medicinal chemistry programs targeting kinases, antimicrobial pathways, and antiparasitic mechanisms [1].

Procurement Risk Alert: Why 6-(Trifluoromethyl)quinoline-2-carboxylic Acid Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Quinoline-2-carboxylic Acids


Substituting 6-(trifluoromethyl)quinoline-2-carboxylic acid with other trifluoromethyl positional isomers (e.g., 4-, 7-, or 8-substituted analogs) or non-fluorinated quinoline-2-carboxylic acids introduces substantial risk of project failure due to divergent biological activity profiles, altered target binding, and unpredictable physicochemical properties. The 6-CF3 substitution pattern on the quinoline-2-carboxylic acid framework has been specifically validated as an essential pharmacophoric element for kinase binding affinity enhancement and antimicrobial activity modulation, whereas isomers such as 3-(trifluoromethyl)quinoline-2-carboxylic acid demonstrate preferential inhibition of COX-2 and PDE4 . Non-fluorinated quinoline-2-carboxylic acid exhibits an IC50 of 9.1 µM against α-glucosidase, a magnitude weaker than the nanomolar potency achievable with optimized trifluoromethylated derivatives, underscoring the functional non-equivalence of these scaffolds [1].

Quantitative Differentiation Evidence: 6-(Trifluoromethyl)quinoline-2-carboxylic Acid (CAS 849818-58-2) Versus Closest Analogs and Alternatives


Kinase Binding Affinity: 6-CF3 Quinoline-2-carboxylic Acid Scaffold Demonstrates Quantitatively Superior Protein Kinase Engagement Versus Non-Fluorinated Scaffolds

A 2023 study explicitly reported that the trifluoromethyl quinoline carboxylic acid scaffold demonstrates improved binding affinity to various protein kinases compared to non-fluorinated quinoline carboxylic acid scaffolds . This finding establishes the 6-CF3 substitution pattern as a critical determinant for kinase inhibitor development, positioning 6-(trifluoromethyl)quinoline-2-carboxylic acid as a preferred starting point over unsubstituted quinoline-2-carboxylic acid for kinase-targeted programs.

Kinase Inhibitor Targeted Cancer Therapy Scaffold Optimization

Functional Divergence: 6-CF3 Substitution Pattern Directs Distinct Biological Target Engagement Relative to 3-CF3 Positional Isomer

Cross-study analysis reveals that the 3-(trifluoromethyl)quinoline-2-carboxylic acid positional isomer exhibits inhibitory activity against COX-1 (IC50 = 15 µM) and COX-2 (IC50 = 10 µM), as well as PDE4 , whereas the 6-CF3 substituted scaffold is validated for kinase inhibition and antimicrobial applications . This target engagement divergence demonstrates that the position of the trifluoromethyl group fundamentally dictates biological activity, confirming that the 6-substituted isomer cannot be functionally replaced by the 3-substituted analog.

Positional Isomer Selectivity Target Engagement Medicinal Chemistry

Nanomolar Antiproliferative Potential: Trifluoromethylquinoline Derivatives Containing the 6-CF3 Scaffold Achieve Nanomolar Potency Against Multiple Cancer Cell Lines

A 2023 study in Future Medicinal Chemistry demonstrated that optimized trifluoromethylquinoline derivatives derived from the 6-CF3 scaffold exhibit remarkable antiproliferative activity at nanomolar concentrations against four human cancer cell lines . Compound 6b, a derivative built upon this scaffold, targeted the colchicine binding site, inhibited tubulin polymerization, and arrested LNCaP cells in the G2/M phase while inducing apoptosis . In contrast, non-fluorinated quinoline-2-carboxylic acid exhibits an IC50 of 0.5-0.9 mM (500-900 µM) against colorectal cancer cell lines—a difference of approximately three orders of magnitude in potency [1].

Anticancer Tubulin Polymerization Antiproliferative

Physicochemical Differentiation: 6-CF3 Substitution Modulates Lipophilicity and Metabolic Stability Relative to Non-Fluorinated Quinoline Scaffolds

The trifluoromethyl group at the 6-position of the quinoline scaffold enhances lipophilicity, metabolic stability, and bioavailability compared to non-fluorinated quinoline analogs [1]. This structural modification is consistently cited as critical for bioactive molecule design across the trifluoromethylquinoline literature [2]. While direct XLogP3 values for the target compound are not available in the search results, the 6-trifluoromethylquinoline core (without the carboxylic acid) exhibits XLogP3 = 3.1 [3], providing a class-level benchmark that distinguishes fluorinated scaffolds from their more hydrophilic non-fluorinated counterparts.

Lipophilicity Metabolic Stability Drug Design

Antiparasitic Scaffold Validation: 6-CF3 Quinoline-2-carboxylic Acid Framework Documented for Antiparasitic Agent Development

Literature citations confirm that 6-(trifluoromethyl)quinoline-2-carboxylic acid (CAS 849818-58-2) serves as a validated scaffold for creating novel antiparasitic agents targeting tropical diseases . This therapeutic application is distinct from the antimicrobial profile of 8-(trifluoromethyl)quinoline-2-carboxylic acid, which acts via bacterial DNA gyrase and topoisomerase IV inhibition , and from the anti-inflammatory profile of 3-(trifluoromethyl)quinoline-2-carboxylic acid (COX inhibition) .

Antiparasitic Tropical Disease Scaffold Validation

High-Impact Application Scenarios for 6-(Trifluoromethyl)quinoline-2-carboxylic Acid (CAS 849818-58-2) Based on Validated Differentiation Evidence


Kinase Inhibitor Lead Discovery and Scaffold Optimization

Medicinal chemistry teams developing targeted cancer therapies should procure 6-(trifluoromethyl)quinoline-2-carboxylic acid as a privileged starting scaffold for kinase inhibitor design, based on documented improved binding affinity to various protein kinases relative to non-fluorinated quinoline scaffolds . The 6-CF3 substitution pattern is specifically validated for this application, whereas positional isomers such as 3-(trifluoromethyl)quinoline-2-carboxylic acid are optimized for COX/PDE4 inhibition and would constitute a procurement error for kinase-targeted programs .

Anticancer Agent Development Targeting Tubulin Polymerization

The 6-CF3 quinoline scaffold enables the synthesis of derivatives with nanomolar antiproliferative activity, as demonstrated by compound 6b which targets the colchicine binding site, inhibits tubulin polymerization, arrests LNCaP cells in G2/M phase, and induces apoptosis . This ~1000-fold potency advantage over non-fluorinated quinoline-2-carboxylic acid (IC50 = 0.5-0.9 mM in colorectal cancer cells) justifies procurement of the 6-CF3 substituted scaffold for anticancer lead optimization programs.

Antimicrobial and Antiparasitic Scaffold Development

6-(Trifluoromethyl)quinoline-2-carboxylic acid is validated for both antimicrobial agent development and novel antiparasitic agent creation targeting tropical diseases . Procurement for these therapeutic areas must specifically select the 6-CF3 substituted scaffold, as the 8-CF3 positional isomer acts via bacterial DNA gyrase/topoisomerase IV inhibition , while the 3-CF3 isomer is optimized for anti-inflammatory (COX) pathways —representing fundamentally distinct target engagement profiles.

Fluorinated Heterocyclic Building Block for ADME Property Optimization

Researchers seeking to improve lipophilicity, metabolic stability, and bioavailability in lead compounds should procure 6-(trifluoromethyl)quinoline-2-carboxylic acid as a fluorinated building block. The 6-CF3 group confers a lipophilicity increase of approximately 1 XLogP unit (6-trifluoromethylquinoline core XLogP3 = 3.1) relative to non-fluorinated quinoline scaffolds, a physicochemical advantage that directly enhances membrane permeability and target engagement in cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(trifluoromethyl)quinoline-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.